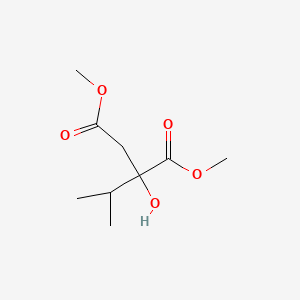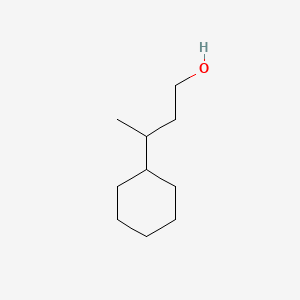
Silver formate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silver formate is an organometallic compound with the chemical formula HCOOAg. It is a silver salt of formic acid and is known for its unique properties and applications in various fields. This compound is a white crystalline solid that is soluble in water and organic solvents. It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Silver formate can be synthesized through several methods:
- One common method involves reacting silver nitrate with ammonium formate:
Reaction with Silver Nitrate: AgNO3+HCOONH4→HCOOAg+NH4NO3
Another method involves reacting silver oxide or silver carbonate with formic acid in an aqueous solution:Reaction with Silver Oxide or Silver Carbonate: Ag2O+2HCOOH→2HCOOAg+H2O
Ag2CO3+2HCOOH→2HCOOAg+H2O+CO2
Analyse Des Réactions Chimiques
Silver formate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce silver oxide and carbon dioxide.
Reduction: It can be reduced to metallic silver.
Substitution: this compound can participate in substitution reactions where the formate group is replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like hydrogen gas or hydrazine for reduction. The major products formed from these reactions include silver oxide, metallic silver, and carbon dioxide.
Applications De Recherche Scientifique
Silver formate has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of silver nanoparticles, which have applications in catalysis, electronics, and materials science.
Biology: this compound is used in biological studies for its antimicrobial properties. It is effective against a wide range of bacteria and fungi.
Medicine: Due to its antimicrobial properties, this compound is used in medical applications, including wound dressings and coatings for medical devices.
Industry: this compound is used in the production of conductive inks for printed electronics and in the synthesis of other silver compounds.
Mécanisme D'action
The mechanism by which silver formate exerts its effects involves the release of silver ions (Ag+). These ions interact with nucleophilic amino acids, sulfhydryl, amino, imidazole, phosphate, and carboxyl groups in proteins, causing protein denaturation and enzyme inhibition. Silver ions also bind to surface membranes and proteins, causing proton leaks in the membrane, leading to cell death .
Comparaison Avec Des Composés Similaires
Silver formate can be compared with other metal formates, such as:
Sodium Formate (HCOONa): Sodium formate is used in de-icing and as a buffering agent. It is less toxic and more soluble in water compared to this compound.
Potassium Formate (HCOOK): Potassium formate is used in drilling fluids and as a de-icing agent. It has similar properties to sodium formate but with higher solubility.
Calcium Formate (HCOO)_2Ca: Calcium formate is used as a feed additive and in concrete additives. It is less reactive compared to this compound.
This compound is unique due to its antimicrobial properties and its use in the synthesis of silver nanoparticles, which are not common in other metal formates .
Propriétés
Numéro CAS |
13126-70-0 |
|---|---|
Formule moléculaire |
CHAgO2 |
Poids moléculaire |
152.886 g/mol |
Nom IUPAC |
silver;formate |
InChI |
InChI=1S/CH2O2.Ag/c2-1-3;/h1H,(H,2,3);/q;+1/p-1 |
Clé InChI |
FTNNQMMAOFBTNJ-UHFFFAOYSA-M |
SMILES canonique |
C(=O)[O-].[Ag+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


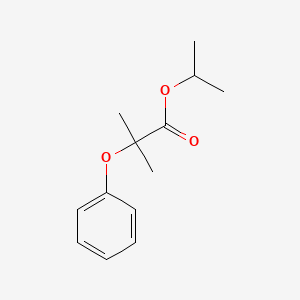
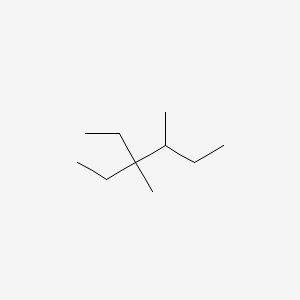
![Tert-butyl 4-[(2-phenoxyphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12646070.png)
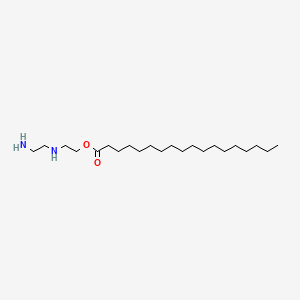
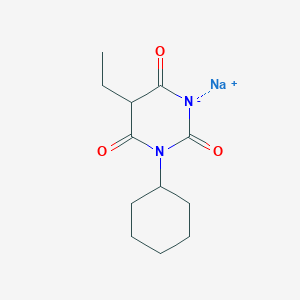
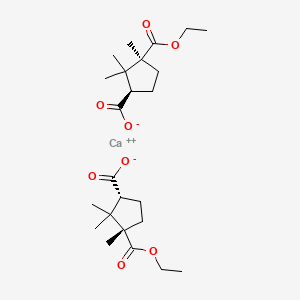
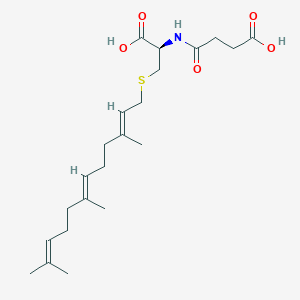
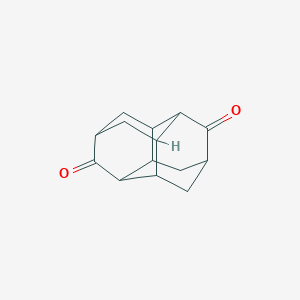


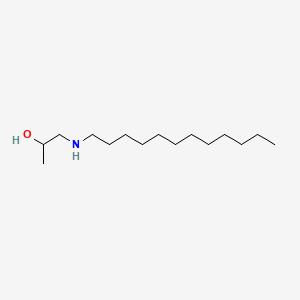
![3-bromo-1H-dibenzo[de,h]quinoline-2,7-dione](/img/structure/B12646126.png)
